

3-Methoxy-5-(trifluoromethyl)phenylacetic acid chemical structure and analysis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Methoxy-5-(trifluoromethyl)phenylacetic acid
Cat. No.:	B1453394

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Structure and Analysis of **3-Methoxy-5-(trifluoromethyl)phenylacetic Acid**

Introduction

3-Methoxy-5-(trifluoromethyl)phenylacetic acid is a substituted aromatic carboxylic acid. Its structural motifs, particularly the trifluoromethyl (CF_3) and methoxy (OCH_3) groups, are of significant interest in medicinal chemistry and materials science. The CF_3 group can enhance metabolic stability, lipophilicity, and binding affinity of a molecule, while the methoxy group can influence solubility and electronic properties. As a derivative of phenylacetic acid, it serves as a valuable building block in organic synthesis.

This guide provides a comprehensive overview of the chemical structure, properties, and analytical characterization of **3-Methoxy-5-(trifluoromethyl)phenylacetic acid**. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's analytical profile. The methodologies described herein are grounded in established principles of chemical analysis, providing a framework for robust characterization, quality control, and further investigation.

Chemical Structure and Physicochemical Properties

Chemical Structure

The molecule consists of a phenylacetic acid core. The benzene ring is substituted at position 3 with a methoxy group (-OCH₃) and at position 5 with a trifluoromethyl group (-CF₃).

The image you are requesting does not exist or is no longer available.
imgur.com

Figure 1. Chemical Structure of 3-Methoxy-5-(trifluoromethyl)phenylacetic acid

Physicochemical Properties

A summary of the key physicochemical properties is presented below. These values are crucial for understanding the compound's behavior in various experimental and physiological environments.

Property	Value	Reference
CAS Number	916421-04-0	[1]
Molecular Formula	C ₁₀ H ₉ F ₃ O ₃	[1] [2]
Molecular Weight	234.17 g/mol	[1] [2]
Exact Mass	234.05037863 Da	[1]
XLogP3	2.2	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	6	[1]
Rotatable Bond Count	3	[1]

Spectroscopic Analysis and Characterization

A multi-technique spectroscopic approach is essential for the unambiguous identification and structural elucidation of **3-Methoxy-5-(trifluoromethyl)phenylacetic acid**.

Infrared (IR) Spectroscopy

Principle and Expected Absorptions: Infrared spectroscopy is a powerful tool for identifying functional groups. For this molecule, the spectrum is dominated by features of the carboxylic acid and the substituted benzene ring. The carboxylic acid functional group is particularly distinctive due to strong hydrogen bonding, which often leads to the formation of dimers and results in characteristically broad absorption bands.^{[3][4]}

The expected absorptions for an aromatic carboxylic acid like this one include a very broad O-H stretching band from 3500 to 2500 cm^{-1} , an intense carbonyl (C=O) stretch between 1710 and 1680 cm^{-1} (the lower frequency is due to conjugation with the aromatic ring), and a C-O stretching peak between 1320 and 1210 cm^{-1} .^{[5][6]} The trifluoromethyl group will exhibit strong C-F stretching bands, typically in the 1350-1100 cm^{-1} region.

Table of Characteristic IR Peaks:

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Comments
3500 - 2500	O-H stretch (Carboxylic Acid)	Strong, Very Broad	Broadness is due to hydrogen bonding. [3] [5]
~3000	C-H stretch (Aromatic & Alkyl)	Medium, Sharp	Often superimposed on the broad O-H band. [3]
1710 - 1680	C=O stretch (Carbonyl)	Strong, Sharp	Position is influenced by conjugation with the aromatic ring. [5] [6]
~1600, ~1475	C=C stretch (Aromatic Ring)	Medium to Weak	Characteristic of the benzene ring.
1350 - 1100	C-F stretch (Trifluoromethyl)	Strong	Multiple strong bands are expected.
1320 - 1210	C-O stretch (Carboxylic Acid)	Strong	[3] [5]
960 - 900	O-H bend (out-of-plane)	Medium, Broad	Also known as the "OH wag," it is a diagnostically useful peak for carboxylic acids. [5]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

- Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Record a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum.
- Place a small amount (a few milligrams) of the solid **3-Methoxy-5-(trifluoromethyl)phenylacetic acid** sample onto the ATR crystal.

- Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
- Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
- Clean the crystal thoroughly after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For a complete analysis, ^1H , ^{13}C , and ^{19}F NMR spectra should be acquired.

3.2.1 ^1H NMR Analysis The ^1H NMR spectrum will show distinct signals for each type of proton in the molecule. The aromatic region is particularly informative about the substitution pattern.

- -COOH (Carboxylic Acid Proton): A very broad singlet, typically downfield (>10 ppm). Its broadness is due to hydrogen exchange.
- Aromatic Protons (Ar-H): The 1,3,5-substitution pattern will result in three distinct signals in the aromatic region (typically 7.0-8.0 ppm), each integrating to 1H. They will appear as singlets or narrow multiplets (e.g., triplets or doublets of doublets with small coupling constants).
- -CH₂- (Methylene Protons): A sharp singlet, expected around 3.7 ppm, adjacent to the aromatic ring.
- -OCH₃ (Methoxy Protons): A sharp singlet, expected around 3.8-3.9 ppm.

3.2.2 ^{13}C NMR Analysis The ^{13}C NMR spectrum will show a signal for each of the 10 unique carbon atoms in the structure.

- -COOH (Carbonyl Carbon): Expected in the 170-180 ppm range.
- Aromatic Carbons: Six distinct signals are expected in the 110-160 ppm range. The carbons directly attached to the electron-withdrawing CF₃ group and the electron-donating OCH₃ group will be significantly shifted. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling.

- $-\text{CH}_2-$ (Methylene Carbon): Expected around 40-45 ppm.
- $-\text{OCH}_3$ (Methoxy Carbon): Expected around 55-60 ppm.
- $-\text{CF}_3$ (Trifluoromethyl Carbon): A quartet, typically around 120-130 ppm, with a large C-F coupling constant.

3.2.3 ^{19}F NMR Analysis This technique is highly specific for fluorine-containing compounds. A single, sharp singlet is expected for the three equivalent fluorine atoms of the CF_3 group. This provides a clean and unambiguous confirmation of the presence of this functional group.

Experimental Protocol: NMR Spectroscopy

- Accurately weigh approximately 5-10 mg of the sample.
- Dissolve the sample in ~ 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required or if the solvent signal cannot be used as a reference.
- Acquire ^1H , ^{13}C , and ^{19}F NMR spectra on a spectrometer (e.g., 400 MHz or higher).
- Process the data (Fourier transform, phase correction, and baseline correction) and integrate the signals in the ^1H spectrum.

Mass Spectrometry (MS)

Principle and Expected Fragmentation: Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Under electron ionization (EI), the molecule will fragment in a predictable manner, offering structural confirmation. The molecular ion (M^+) peak is expected at m/z 234.

Key fragmentation pathways include:

- Loss of the carboxyl group: A significant fragment corresponding to $[\text{M} - \text{COOH}]^+$ (m/z 189).

- Benzylic cleavage: Formation of the $[M - CH_2COOH]^+$ fragment is unlikely. Instead, rearrangement to a tropylium-like ion after the loss of a radical is possible.
- Loss of methoxy group: A fragment corresponding to $[M - OCH_3]^+$ (m/z 203).

Diagram 1. Predicted ESI-MS fragmentation pathway.

Experimental Protocol: Mass Spectrometry

- Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- For Electrospray Ionization (ESI), directly infuse the solution into the mass spectrometer at a low flow rate (e.g., 5-10 μ L/min).
- Acquire spectra in both positive and negative ion modes to determine the most sensitive mode of ionization. In negative mode, the $[M-H]^-$ ion at m/z 233 would be expected.
- For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to obtain an accurate mass measurement, which can be used to confirm the elemental formula.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

Methodology and Column Selection Rationale: Reverse-phase HPLC (RP-HPLC) is the standard method for analyzing phenylacetic acid derivatives due to their moderate polarity.^[7] A C18 stationary phase is the logical first choice, as it provides excellent retention and separation for aromatic compounds. The mobile phase typically consists of an organic modifier (acetonitrile or methanol) and an aqueous component buffered to an acidic pH.^{[7][8]} An acidic pH (e.g., using formic or phosphoric acid) is crucial to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape. Detection is typically performed using a UV detector set at a wavelength where the phenyl ring absorbs, often between 210-220 nm.^{[9][10]}

Diagram 2. General workflow for HPLC analysis.

Detailed Experimental Protocol:

Parameter	Condition	Rationale
Instrument	HPLC system with UV Detector	Standard equipment for purity analysis.
Column	C18, 4.6 x 150 mm, 5 µm	Provides good retention and resolution for aromatic acids.
Mobile Phase A	Water with 0.1% Formic Acid	Acid suppresses ionization of the carboxyl group for better peak shape.
Mobile Phase B	Acetonitrile with 0.1% Formic Acid	Common organic solvent for reverse-phase chromatography.
Gradient	30% B to 95% B over 15 min	To elute the compound and any potential impurities with different polarities.
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column.
Column Temp.	30 °C	Ensures reproducible retention times.
Injection Vol.	10 µL	Standard volume for analytical runs.
Detection	UV at 220 nm	Wavelength for detecting the aromatic ring. [10]
Sample Prep.	1 mg/mL in 50:50 Water:Acetonitrile	Ensures solubility and compatibility with the mobile phase.

Safety and Handling

As with any laboratory chemical, **3-Methoxy-5-(trifluoromethyl)phenylacetic acid** should be handled with appropriate care. Based on data for structurally similar compounds, it should be treated as a hazardous substance.

- GHS Hazard Statements: Likely to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11][12]
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[13][14]
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[15][16] Avoid contact with skin and eyes.[13][15]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[13][14]

Conclusion

The comprehensive analysis of **3-Methoxy-5-(trifluoromethyl)phenylacetic acid** requires a synergistic combination of spectroscopic and chromatographic techniques. IR spectroscopy confirms the presence of key functional groups, while detailed NMR analysis (¹H, ¹³C, and ¹⁹F) elucidates the precise molecular structure and connectivity. Mass spectrometry verifies the molecular weight and provides insight into fragmentation patterns, and a well-designed RP-HPLC method allows for accurate purity assessment. Adherence to the detailed protocols and safety guidelines outlined in this guide will ensure the reliable and safe characterization of this important chemical compound for research and development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Methoxy-5-(trifluoromethyl)phenylacetic acid | lookchem [lookchem.com]
- 2. 3-METHOXY-5-(TRIFLUOROMETHYL)PHENYLACETIC ACID CAS#: [m.chemicalbook.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. echemi.com [echemi.com]

- 5. [spectroscopyonline.com](#) [spectroscopyonline.com]
- 6. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 7. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. [jstage.jst.go.jp](#) [jstage.jst.go.jp]
- 9. A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [researchgate.net](#) [researchgate.net]
- 11. (R)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid | C10H9F3O3 | CID 2723917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. [chemos.de](#) [chemos.de]
- 13. [tcichemicals.com](#) [tcichemicals.com]
- 14. [fishersci.com](#) [fishersci.com]
- 15. [synquestlabs.com](#) [synquestlabs.com]
- 16. [sigmaaldrich.com](#) [sigmaaldrich.com]
- To cite this document: BenchChem. [3-Methoxy-5-(trifluoromethyl)phenylacetic acid chemical structure and analysis]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1453394#3-methoxy-5-trifluoromethyl-phenylacetic-acid-chemical-structure-and-analysis\]](https://www.benchchem.com/product/b1453394#3-methoxy-5-trifluoromethyl-phenylacetic-acid-chemical-structure-and-analysis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com